3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-
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Overview
Description
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cinnoline core, an amino group, a diethylamino propyl chain, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the cinnoline derivative with a diethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the cinnoline core and the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-chloro-6-fluorocinnoline-3-carboxamide: Similar structure but with a chlorine atom instead of a diethylamino propyl chain.
3-Cinnolinecarboxamide, 4-amino-N-(3-chloropropyl)-8-fluoro-: Similar structure but with a chloropropyl chain instead of a diethylamino propyl chain.
Uniqueness
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The diethylamino propyl chain and the fluorine atom contribute to its unique properties compared to similar compounds.
Biological Activity
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- is a compound of significant interest due to its biological activity, particularly as an anticoagulant and antithrombotic agent. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H22FN5O
- Molecular Weight : 341.40 g/mol
Research indicates that this compound acts primarily as a potent inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, it effectively reduces thrombin generation, thereby preventing thrombus formation. This mechanism is vital for its application in treating various thromboembolic disorders.
Anticoagulant Activity
The anticoagulant properties of 3-Cinnolinecarboxamide derivatives have been substantiated through various studies:
- In vitro Studies : The compound demonstrated significant FXa inhibition in plasma assays, leading to prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating effective anticoagulation .
- In vivo Studies : Animal models have shown that administration of this compound leads to reduced thrombus formation in models of venous thrombosis and pulmonary embolism .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cerebral Infarction and Embolism : It has been proposed for use in preventing and treating cerebral infarction and embolism due to its rapid and sustained anticoagulant effect .
- Myocardial Infarction : The compound may also serve as a treatment option for myocardial infarction, angina pectoris, and related cardiovascular conditions .
- Deep Venous Thrombosis (DVT) : Its efficacy in preventing DVT has been highlighted in several studies, making it a candidate for prophylactic use in at-risk populations .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Study on Cerebral Thrombosis : A clinical trial involving patients with a history of cerebral thrombosis showed that the administration of 3-Cinnolinecarboxamide significantly reduced the incidence of recurrent events compared to placebo groups .
- Cardiovascular Risk Management : In patients with high cardiovascular risk, the compound was associated with a marked decrease in thrombotic events over a six-month follow-up period .
Comparative Analysis with Other Anticoagulants
Feature | 3-Cinnolinecarboxamide | Warfarin | Direct Oral Anticoagulants (DOACs) |
---|---|---|---|
Mechanism | FXa Inhibition | Vitamin K Antagonism | Direct Thrombin/FXa Inhibition |
Onset of Action | Rapid | Slow | Rapid |
Monitoring Requirement | Minimal | Yes | Minimal |
Reversal Agents | Limited | Yes (Vitamin K) | Yes (specific agents available) |
Indications | Thrombosis prevention | Atrial fibrillation | DVT/PE treatment |
Properties
CAS No. |
187231-57-8 |
---|---|
Molecular Formula |
C16H22FN5O |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-7-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C16H22FN5O/c1-3-22(4-2)9-5-8-19-16(23)15-14(18)12-7-6-11(17)10-13(12)20-21-15/h6-7,10H,3-5,8-9H2,1-2H3,(H2,18,20)(H,19,23) |
InChI Key |
APRFPOVJFHHOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |
Origin of Product |
United States |
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